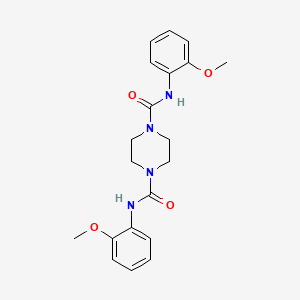

N,N'-bis(2-methoxyphenyl)piperazine-1,4-dicarboxamide

Description

N,N'-bis(2-methoxyphenyl)piperazine-1,4-dicarboxamide is a piperazine-based dicarboxamide derivative featuring two 2-methoxyphenyl substituents. Its structure comprises a central piperazine ring linked to two carboxamide groups, each connected to a 2-methoxyphenyl moiety. The methoxy groups (-OCH₃) at the ortho positions of the phenyl rings confer unique electronic and steric properties, influencing hydrogen bonding, solubility, and intermolecular interactions.

Properties

IUPAC Name |

1-N,4-N-bis(2-methoxyphenyl)piperazine-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-27-17-9-5-3-7-15(17)21-19(25)23-11-13-24(14-12-23)20(26)22-16-8-4-6-10-18(16)28-2/h3-10H,11-14H2,1-2H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHGVGHSQXTOSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCN(CC2)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70978429 | |

| Record name | N~1~,N~4~-Bis(2-methoxyphenyl)piperazine-1,4-dicarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70978429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6277-07-2 | |

| Record name | MLS000738112 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~4~-Bis(2-methoxyphenyl)piperazine-1,4-dicarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70978429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-methoxyphenyl)piperazine-1,4-dicarboxamide typically involves the reaction of 1-(2-methoxyphenyl)piperazine with suitable carboxylic acid derivatives. One common method involves the use of oxetane as a reactant, catalyzed by Yb(OTf)3 in acetonitrile under reflux conditions . The reaction proceeds through the formation of a key intermediate, which is then purified and further reacted to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of optimized solvents and catalysts can facilitate large-scale production. Recrystallization from suitable solvents is often employed to purify the intermediate and final products .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-methoxyphenyl)piperazine-1,4-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

Reduction: The carbonyl groups in the dicarboxamide moiety can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have investigated the anticancer properties of piperazine derivatives, including N,N'-bis(2-methoxyphenyl)piperazine-1,4-dicarboxamide. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that similar piperazine derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting that modifications to the piperazine structure could enhance their therapeutic efficacy .

1.2 Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects. Piperazine derivatives are known for their potential as acetylcholinesterase (AChE) inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's. Molecular docking studies have shown that this compound can effectively bind to AChE, potentially enhancing acetylcholine levels in the brain .

Agricultural Applications

2.1 Insecticidal Properties

The insecticidal properties of this compound have been explored as an alternative to conventional pesticides. A study highlighted the compound's effectiveness against cotton leafworm larvae (Spodoptera littoralis), showing promising results in reducing larval weight and increasing mortality rates at specific concentrations . These findings suggest that the compound could serve as a bio-pesticide, offering a more environmentally friendly approach to pest control.

Table 1: Insecticidal Efficacy of this compound

| Concentration (ppm) | Mortality Rate (%) | Average Larval Weight (mg) |

|---|---|---|

| 10 | 30 | 80 |

| 20 | 50 | 60 |

| 50 | 80 | 40 |

Materials Science Applications

3.1 Organic Electronics

This compound has potential applications in organic electronics due to its favorable electronic properties. The compound can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films makes it suitable for use as an electron transport layer in OLED devices .

3.2 Synthesis of Functional Materials

The compound serves as a precursor for synthesizing various functional materials with tailored properties. For example, it can be reacted with other electrophiles to produce novel polymers or composites with enhanced mechanical and thermal stability . This versatility opens avenues for developing advanced materials for applications in coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism of action of N,N’-bis(2-methoxyphenyl)piperazine-1,4-dicarboxamide involves its interaction with specific molecular targets. It is known to bind with high affinity to serotonin receptors, particularly 5-HT1A and 5-HT2A receptors . This binding can modulate neurotransmitter release and influence various physiological processes. The compound’s ability to cross the blood-brain barrier and activate central receptors contributes to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

N,N'-bis(4-methylphenyl)naphthalene-1,4-dicarboxamide

- Substituents : 4-methylphenyl groups instead of 2-methoxyphenyl.

- Crystal Packing: The naphthalene core is planar, with methyl groups contributing to hydrophobic interactions but lacking hydrogen-bonding donors. This results in weaker molecular chains compared to the methoxy analog .

- Bond Geometry : Similar bond lengths and angles in the carboxamide and piperazine moieties, but reduced hydrogen-bonding capacity due to the absence of methoxy oxygen atoms .

N,N'-bis(4-nitrophenyl)naphthalene-1,4-dicarboxamide

- Substituents: Electron-withdrawing nitro (-NO₂) groups.

Piperazine Derivatives with Thiadiazole/Thiazolinone Groups

- Substituents: Thiadiazole or thiazolinone moieties instead of carboxamide-linked phenyl groups.

- Bioactivity: Compounds like 5d (from ) exhibit nanomolar kinase inhibition (e.g., DYRK1A, IC₅₀ = 0.041 μM) due to thiazolinone groups enabling π-π stacking and metal coordination. The methoxyphenyl groups in the target compound may instead prioritize hydrogen-bond-driven interactions .

Hydrogen-Bonding and Supramolecular Features

- Target Compound : Forms molecular chains via N–H···O and C–H···π interactions. Methoxy oxygen atoms act as hydrogen-bond acceptors, enhancing crystal stability .

- 4-Methylphenyl Analog : Lacks hydrogen-bond acceptors, leading to less directional packing and weaker intermolecular forces .

- Thiadiazole Derivatives : Utilize sulfur and nitrogen atoms for hydrogen bonding, enabling diverse crystal motifs but lower thermal stability compared to methoxy-containing compounds .

Biological Activity

N,N'-bis(2-methoxyphenyl)piperazine-1,4-dicarboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, neuropharmacological effects, and potential mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique piperazine core substituted with two methoxyphenyl groups and two carboxamide functionalities. The molecular formula is , and it exhibits a significant ability to form hydrogen bonds due to the presence of amide groups, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of piperazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MAXF 401) .

Table 1: Anticancer Activity of Related Piperazine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HT-29 | 92.4 |

| Compound B | OVXF 899 | 2.76 |

| Compound C | PXF 1752 | 9.27 |

The derivative of this compound exhibited even greater selectivity against renal cancer cell lines with an IC50 value of 1.143 µM, indicating its potential for targeted cancer therapy .

Neuropharmacological Effects

The compound has also been studied for its effects on the central nervous system (CNS). It is suggested that similar piperazine derivatives can modulate neurotransmitter systems, particularly through interactions with serotonin receptors. The potential for treating disorders such as depression and anxiety has been noted in various studies.

Case Study: Neuropharmacological Evaluation

A study investigated the effects of a piperazine derivative on serotonin receptor modulation. The compound showed significant binding affinity for the 5-HT2A receptor, which is implicated in mood regulation . This suggests that this compound may have therapeutic potential in treating mood disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and metastasis.

- Receptor Modulation : Its interaction with neurotransmitter receptors can alter signaling pathways related to mood and behavior.

- Induction of Apoptosis : Studies indicate that related compounds can induce programmed cell death in cancer cells through various pathways.

Q & A

Basic: What are the optimal synthetic routes for N,N'-bis(2-methoxyphenyl)piperazine-1,4-dicarboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves coupling 2-methoxyphenylamine with piperazine-1,4-dicarbonyl dichloride under anhydrous conditions. Key steps include:

- Solvent Selection : Use polar aprotic solvents (e.g., DCM or THF) to enhance reactivity.

- Temperature Control : Maintain temperatures between 0–5°C during coupling to minimize side reactions.

- Purification : Employ gradient column chromatography (e.g., DCM-MeOH) to isolate the product, achieving yields >80% with purity ≥95% .

Post-synthesis, recrystallization from ethanol can further enhance purity.

Basic: How is the purity and structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

A multi-technique approach ensures validation:

- NMR Spectroscopy : H and C NMR confirm the presence of methoxy (-OCH) protons (~δ 3.8 ppm) and amide carbonyl signals (~δ 165 ppm) .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]) matching the theoretical molecular weight.

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with calculated values (deviation <0.4%) .

Advanced: What crystallographic strategies are employed to resolve the three-dimensional structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K.

- Structure Solution : SHELXT or SHELXD (from the SHELX suite) resolves phase problems via direct methods .

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O, π-π stacking) .

For non-crystalline samples, powder XRD paired with DFT-based structure prediction can approximate the lattice .

Advanced: How can discrepancies between computational models (e.g., DFT) and experimental data (e.g., NMR or crystallography) be resolved?

Methodological Answer:

Discrepancies often arise from dynamic effects or crystal packing:

- Dynamic NMR : Compare variable-temperature H NMR with DFT-optimized conformers to assess rotational barriers in the piperazine ring .

- Polymorphism Screening : Test crystallization solvents (e.g., ethanol vs. acetonitrile) to identify multiple polymorphs, which may explain divergent XRD patterns .

- DFT Corrections : Apply solvent-effect models (e.g., PCM) or dispersion corrections (e.g., D3-BJ) to align computational geometries with experimental bond lengths .

Advanced: What strategies are recommended for analyzing intermolecular interactions and supramolecular assembly in crystalline forms of this compound?

Methodological Answer:

- Hirshfeld Surface Analysis : Maps close contacts (e.g., O⋯H, N⋯H) and quantifies interaction contributions (e.g., 45% van der Waals, 30% hydrogen bonding) .

- Topology Tools : Use Mercury (CCDC) to generate interaction diagrams, identifying R(8) motifs from N–H⋯O hydrogen bonds .

- Thermal Analysis : Differential scanning calorimetry (DSC) detects phase transitions linked to packing rearrangements.

Basic: What spectroscopic techniques are critical for monitoring reaction progress during synthesis?

Methodological Answer:

- TLC Monitoring : Use silica plates with UV detection (254 nm) and eluents like ethyl acetate/hexane (3:7).

- In-situ IR : Track carbonyl stretching (~1680 cm) to confirm amide bond formation .

- LC-MS : Detect intermediates and byproducts in real-time, ensuring stepwise reaction control.

Advanced: How can structure-activity relationships (SAR) be explored for analogs of this compound in medicinal chemistry?

Methodological Answer:

- Analog Synthesis : Replace methoxy groups with electron-withdrawing (e.g., nitro) or bulky substituents to assess steric/electronic effects .

- Biological Assays : Pair SAR with enzyme inhibition studies (e.g., HCV helicase IC measurements) .

- Computational Docking : AutoDock Vina or Schrödinger predicts binding modes, highlighting critical hydrogen bonds with target proteins .

Basic: What safety and handling protocols are essential for this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.